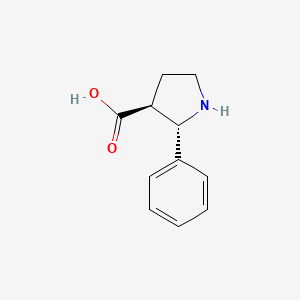

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Spectroscopic Analysis and Theoretical Approach

Research conducted by Devi et al. (2018) on a closely related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, utilized spectroscopic analysis and theoretical approaches for structural characterization. Their study employed density functional theory (DFT) to discuss structural and thermodynamic parameters, demonstrating the compound's potential in hyperpolarizability and NLO (Non-Linear Optical) properties. This indicates its relevance in materials science for developing future NLO materials (Devi et al., 2018).

Synthesis of Biologically Active Compounds

Ohigashi et al. (2010) described a practical and efficient synthesis pathway for a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting its importance as a chiral building block in the synthesis of biologically active compounds. This process is significant for the pharmaceutical industry, providing a robust method for producing key intermediates with high yield and purity (Ohigashi et al., 2010).

Improvement in Catalytic Reactions

Moon and Stephens (2013) found that carboxylic acid additives could significantly enhance the yield of Pd-catalyzed intramolecular N-arylation reactions. Their findings suggest that such additives, including phenylacetic and pivalic acids, can improve reaction yields, potentially impacting the efficiency of synthetic pathways involving pyrrolidine derivatives (Moon & Stephens, 2013).

Molecular Docking and DFT Studies

Another study by Devi et al. (2018) on the novel compound BCOPCA, characterized through spectroscopic and DFT studies, explored its antimicrobial activity and potential as an NLO material through molecular docking studies. This research highlights the compound's application in developing new antimicrobial agents and materials with non-linear optical properties (Devi et al., 2018).

Parallel Synthesis for Chemical Libraries

Črček et al. (2012) demonstrated the parallel synthesis of a library of compounds using a pyrrolidine derivative as a core structure. This approach is crucial for pharmaceutical research, enabling the rapid generation of diverse compound libraries for drug discovery (Črček et al., 2012).

Stereochemical Preparation and Peptide Synthesis

Research into the stereochemical preparation of amino acid derivatives, such as those conducted by Yoshinari et al. (2011), provides insight into the synthesis of structurally complex peptides. These studies underscore the versatility of pyrrolidine derivatives in synthesizing optically active amino acids, which are pivotal in developing peptide-based therapeutics (Yoshinari et al., 2011).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels need to be elucidated through future research.

Propriétés

IUPAC Name |

(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBFNNHIKEOLB-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)

methanone](/img/structure/B2633072.png)